molecular formula C12H8BrN3O2 B155684 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- CAS No. 131924-44-2

4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-

Cat. No. B155684
M. Wt: 306.11 g/mol
InChI Key: WZGJPGXQGGVAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. This compound is a derivative of coumarin, which is a natural compound found in many plants. The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods, and it has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is not fully understood. However, it has been proposed that the compound may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been proposed that the compound may exert its antifungal and antimicrobial effects by disrupting the cell membrane of the target organism.

Biochemical And Physiological Effects

4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have antioxidant activity and has been shown to scavenge free radicals. Additionally, it has been found to have anti-inflammatory activity and has been shown to inhibit the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- in lab experiments is its potential to be used as a lead compound for the development of new drugs. Its various biological activities make it an attractive target for drug development. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-. One direction is the development of new derivatives of the compound that may have improved biological activity or solubility. Another direction is the study of the compound's potential as a neuroprotective agent, as it has been found to have activity against neurodegenerative diseases. Additionally, the compound's potential as an antiviral agent could be explored, as it has been found to have activity against some viruses.

Synthesis Methods

The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been achieved through various methods. One of the most commonly used methods is the reaction of coumarin with bromine and sodium hydroxide, followed by the reaction of the resulting product with 1-methyl-1H-1,2,3-triazole-5-amine. Another method involves the reaction of 6-bromo-2-chloro-1-methyl-1H-1,2,3-triazole-5-amine with coumarin in the presence of a base. These methods have been found to be efficient and provide high yields of the desired product.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has been found to have several potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antifungal agent, as it has been found to have activity against various fungal strains. Additionally, it has been studied for its potential use as an antimicrobial agent, as it has been found to have activity against various bacterial strains.

properties

CAS RN

131924-44-2

Product Name

4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-

Molecular Formula

C12H8BrN3O2

Molecular Weight

306.11 g/mol

IUPAC Name

6-bromo-2-(3-methyltriazol-4-yl)chromen-4-one

InChI

InChI=1S/C12H8BrN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3

InChI Key

WZGJPGXQGGVAEB-UHFFFAOYSA-N

SMILES

CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Canonical SMILES

CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Other CAS RN

131924-44-2

synonyms

4H-1-Benzopyran-4-one, 6-bromo-2-(1-methyl-1H-1,2,3-triazol-5-yl)-

Origin of Product

United States

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